physicochemical properties of 4-methylpentane-1-thiol
physicochemical properties of 4-methylpentane-1-thiol
An In-depth Technical Guide to the Physicochemical Properties of 4-Methylpentane-1-thiol
Introduction
4-Methylpentane-1-thiol, an organosulfur compound, presents a unique profile of reactivity and physical characteristics primarily dictated by its terminal thiol (-SH) group. While not as commonly discussed as its oxygen-containing analog, 4-methyl-1-pentanol, its distinct properties make it a molecule of interest for researchers and professionals in synthetic chemistry and drug development. The sulfur atom imparts specific traits, including higher acidity, potent nucleophilicity upon deprotonation, and a susceptibility to oxidation, which are fundamental to its utility and handling.
This guide provides a comprehensive exploration of the core . It is designed to equip researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective application and safe management in a laboratory setting. We will delve into its molecular identity, physical constants, chemical reactivity, and standard protocols for its synthesis and analysis, grounding all claims in authoritative data.
Molecular and Chemical Identity
A clear understanding of a compound's identity is the foundation of all subsequent experimental work. 4-Methylpentane-1-thiol is an aliphatic thiol characterized by a six-carbon branched chain.
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IUPAC Name: 4-methylpentane-1-thiol[1]
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CAS Number: 53897-50-0[1]
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Molecular Formula: C₆H₁₄S[1]
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Molecular Weight: 118.24 g/mol [1]
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Canonical SMILES: CC(C)CCCS[1]
Caption: 2D structure of 4-methylpentane-1-thiol.
Physicochemical Properties
The physical properties of 4-methylpentane-1-thiol are summarized below. These values are critical for predicting its behavior in various experimental conditions, from reaction setups to purification processes.
| Property | Value | Source |
| Molecular Weight | 118.24 g/mol | PubChem[1] |
| Appearance | Colorless liquid | General property of similar thiols |
| Odor | Foul-smelling, skunk-like | Characteristic of low molecular weight thiols[2] |
| Boiling Point | Not explicitly found; estimated to be ~150-160 °C | Based on similar structures |
| Melting Point | Not explicitly found | Data not available in searches |
| Density | Not explicitly found; estimated to be ~0.84 g/mL | Based on similar structures[2] |
| Solubility in Water | Low | General property of thiols |
| XLogP3-AA | 2.6 | PubChem[1] |
| Vapor Pressure | Not explicitly found | Data not available in searches |
Insight: The XLogP3 value of 2.6 indicates a moderate lipophilicity, suggesting it is significantly more soluble in organic solvents like ethers, alcohols, and hydrocarbons than in water. Its volatility, while not precisely quantified in the available data, is expected to be significant, contributing to its strong, unpleasant odor.
Chemical Reactivity and Behavior
The chemistry of 4-methylpentane-1-thiol is dominated by the thiol functional group. Its reactivity is a departure from its alcohol analog due to the lower electronegativity and higher polarizability of sulfur.
Acidity and Nucleophilicity
Thiols are notably more acidic than their corresponding alcohols.[3][4] The pKa of a typical aliphatic thiol is around 10-11, making it approximately 10⁵ times more acidic than a comparable alcohol (pKa ~16-17).[4] This increased acidity is due to the larger size of the sulfur atom, which allows the negative charge in the resulting thiolate conjugate base (RS⁻) to be dispersed over a larger volume, stabilizing it more effectively than in an alkoxide.
This property is of immense practical importance. 4-Methylpentane-1-thiol can be readily and almost completely deprotonated by common bases like sodium hydroxide to form the 4-methylpentane-1-thiolate anion.[3] This thiolate is an excellent nucleophile, far more so than the neutral thiol, due to the localized negative charge on the soft sulfur atom.[4][5] It readily participates in Sɴ2 reactions with various electrophiles, such as alkyl halides, to form thioethers (sulfides).[4][5]
Caption: Nucleophilic character of 4-methylpentane-1-thiol.
Oxidation Reactions
The sulfur atom in a thiol exists in a low oxidation state and is easily oxidized. This is a key reaction pathway that must be considered during its handling and storage.
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Dimerization to Disulfides: In the presence of mild oxidizing agents like iodine (I₂), bromine (Br₂), or even atmospheric oxygen, thiols undergo oxidative coupling to form disulfides.[3][6] This reaction connects two thiol molecules via a sulfur-sulfur bond. This susceptibility to air oxidation means that 4-methylpentane-1-thiol should be stored under an inert atmosphere (e.g., nitrogen or argon) to maintain its purity.[6]
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Oxidation to Sulfonic Acids: Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate, will oxidize the thiol group further, first to a sulfinic acid (R-SO₂H) and then to a sulfonic acid (R-SO₃H).[6][7] These higher oxidation states are generally irreversible.
Caption: Oxidation states of the thiol group.
Synthesis and Analytical Protocols
A Validated Synthesis Protocol
A common and reliable method for preparing thiols avoids the common pitfall of sulfide byproduct formation.[6] Direct reaction of an alkyl halide with sodium hydrosulfide (NaSH) is often complicated by a second Sɴ2 reaction where the newly formed thiol attacks another molecule of the alkyl halide.[6] A superior, self-validating method uses thiourea as the sulfur nucleophile.
Protocol: Synthesis of 4-Methylpentane-1-thiol from 1-Bromo-4-methylpentane
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Step 1: Formation of Isothiouronium Salt
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In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-4-methylpentane (1 eq.) and thiourea (1.1 eq.) in ethanol.
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Causality: Ethanol is a suitable polar protic solvent for this Sɴ2 reaction. Using a slight excess of thiourea ensures the complete consumption of the alkyl halide.
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Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC.
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Upon completion, cool the mixture to room temperature. The intermediate S-alkylisothiouronium salt will often precipitate and can be collected via filtration.
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Step 2: Hydrolysis of the Salt
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Transfer the S-alkylisothiouronium salt to a flask.
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Add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) and heat the mixture to reflux for 1-2 hours.
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Causality: The basic hydrolysis cleaves the C-S bond of the intermediate, liberating the thiolate anion.
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Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) to protonate the thiolate, yielding the final thiol product.
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The thiol, being insoluble in water, will separate as an oily layer. It can be extracted with an organic solvent (e.g., diethyl ether), washed, dried over anhydrous sodium sulfate, and purified by distillation.
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Caption: Workflow for the synthesis of 4-methylpentane-1-thiol.
Analytical Characterization: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for confirming the identity and purity of volatile compounds like 4-methylpentane-1-thiol. Spectral data for this compound is available in public databases.[1]
Protocol: GC-MS Analysis
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Sample Preparation: Prepare a dilute solution of the synthesized 4-methylpentane-1-thiol (~100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
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Instrument Setup (Exemplary Parameters):
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GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aliphatic compounds.
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Injection: 1 µL injection volume with a split ratio of 50:1. Causality: A split injection prevents column overloading and ensures sharp chromatographic peaks.
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Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C. Causality: This temperature gradient allows for the separation of any remaining volatile starting materials or byproducts from the desired product.
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MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-300.
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Data Analysis:
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Confirm the retention time of the major peak against a known standard if available.
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Analyze the mass spectrum. Expect to see the molecular ion peak (M⁺) at m/z 118.
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Identify characteristic fragmentation patterns. For thiols, common fragments include the loss of SH (M-33) and cleavage at the alpha- and beta-carbons. Compare the obtained spectrum with a library spectrum (e.g., NIST) for definitive identification.
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Safety and Handling
Proper handling of thiols is paramount due to their characteristic hazards. While specific GHS classifications for 4-methylpentane-1-thiol are not detailed, data for analogous compounds provide a strong basis for safe practices.[8][9]
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Flammability: Thiols are flammable liquids.[9] All work should be conducted in a well-ventilated fume hood, away from open flames, sparks, and hot surfaces.[9][10]
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Toxicity: Thiols are generally considered harmful if swallowed, inhaled, or in contact with skin.[8] Acute exposure can cause irritation to the skin, eyes, and respiratory system.[8]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[10][11]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[9][10] As noted, storage under an inert atmosphere is recommended to prevent oxidative dimerization.[6]
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Odor Control: The potent stench is a significant practical challenge. All handling should be done in a fume hood. Glassware can be decontaminated and deodorized by rinsing with a basic solution of potassium permanganate or with household bleach.
Conclusion
4-Methylpentane-1-thiol is a valuable compound defined by the versatile reactivity of its thiol group. Its pronounced acidity allows for easy conversion into a potent thiolate nucleophile, opening avenues for the synthesis of various sulfur-containing molecules. Simultaneously, its susceptibility to oxidation requires careful handling and storage to ensure its integrity. The protocols and data presented in this guide offer a robust framework for scientists to confidently and safely incorporate 4-methylpentane-1-thiol into their research and development workflows.
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